molecular formula C20H10F6N2 B8373096 2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile CAS No. 959029-08-4

2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile

Cat. No. B8373096
CAS RN: 959029-08-4
M. Wt: 392.3 g/mol
InChI Key: YOHXOSRSVYEHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile is a useful research compound. Its molecular formula is C20H10F6N2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

959029-08-4

Molecular Formula

C20H10F6N2

Molecular Weight

392.3 g/mol

IUPAC Name

2,6-bis[4-(trifluoromethyl)phenyl]pyridine-4-carbonitrile

InChI

InChI=1S/C20H10F6N2/c21-19(22,23)15-5-1-13(2-6-15)17-9-12(11-27)10-18(28-17)14-3-7-16(8-4-14)20(24,25)26/h1-10H

InChI Key

YOHXOSRSVYEHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-6-dichloropyridine-4-carbonitrile 24 (3.7 g, 21.35 mmol) was dissolved in 100 ml of dimethoxyethane. To the solution were added 70 ml of water, sodium bicarbonate (3 equiv., 5.38 g), [4-(trifluoromethyl)phenyl]boronic acid (2.4 equiv., 9.74 g) and the mixture was stirred at rt for 5′. The mixture was degassed and put under argon. A catalytic amount of tetrakispalladium was added and the mixture was heated at 100° C. overnight. The solvents were evaporated off and the residue was dissolved with ethyl acetate, washed with water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The crude was crystallized from ethyl acetate and petroleum ether to give 28A as a beige solid. (2.5 g, 30% yield)
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
9.74 g
Type
reactant
Reaction Step Two
Name
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.